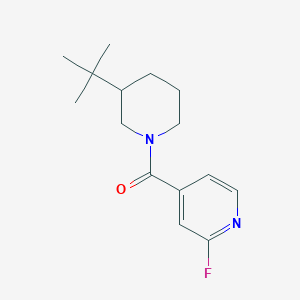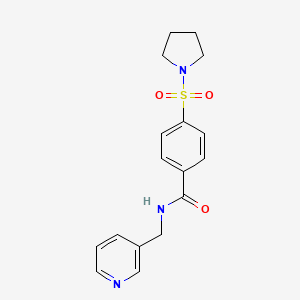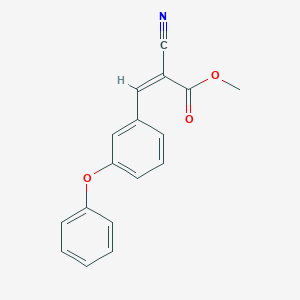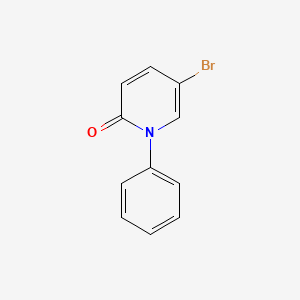
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PEP005, and it is a synthetic derivative of ingenol-3-angelate, which is a natural compound found in the sap of the Euphorbia peplus plant. PEP005 has been found to possess potent anticancer properties, and it has been extensively studied for its mechanism of action and potential applications in cancer treatment.
Wirkmechanismus
PEP005 works by activating PKC enzymes, which are involved in various cellular processes, including cell growth and differentiation, signal transduction, and apoptosis. PKC enzymes are activated by binding to diacylglycerol (DAG) and calcium ions, which are released from intracellular stores in response to various stimuli. PEP005 mimics the action of DAG and calcium ions, leading to the activation of PKC enzymes. Once activated, PKC enzymes phosphorylate various cellular proteins, leading to changes in their activity and function. In cancer cells, PEP005 induces apoptosis by activating a specific type of PKC enzyme, known as PKCδ, which is involved in the regulation of cell death.
Biochemical and Physiological Effects:
PEP005 has been found to have various biochemical and physiological effects, including the activation of PKC enzymes, induction of apoptosis in cancer cells, and modulation of immune responses. PEP005 has also been shown to inhibit the growth and proliferation of cancer cells, and it has been found to have anti-inflammatory properties. In addition, PEP005 has been found to have a positive effect on wound healing, and it has been used in the treatment of various skin conditions, including psoriasis and actinic keratosis.
Vorteile Und Einschränkungen Für Laborexperimente
PEP005 has several advantages for lab experiments, including its potency, selectivity, and reproducibility. PEP005 has been extensively studied, and its mechanism of action is well understood, making it a valuable tool for researchers studying cell signaling and apoptosis. However, PEP005 also has some limitations, including its cost and availability. PEP005 is a synthetic compound, and its production is complex and expensive, limiting its use in large-scale experiments.
Zukünftige Richtungen
PEP005 has shown promising results in preclinical studies, and it has the potential to be developed into a novel anticancer agent. Future research should focus on optimizing the synthesis process of PEP005 to reduce its cost and increase its availability. In addition, further studies are needed to investigate the efficacy and safety of PEP005 in clinical trials, and to identify potential drug interactions and side effects. Other future directions for research could include the development of new derivatives of PEP005 with improved properties, and the exploration of new applications for PEP005 in other fields, such as wound healing and immunotherapy.
Synthesemethoden
PEP005 can be synthesized through a multi-step process, starting from furfural, which is a natural compound derived from corn cobs or other biomass sources. The synthesis process involves the reaction of furfural with various reagents to produce the intermediate compounds, which are then transformed into PEP005 through a series of reactions. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
PEP005 has been extensively studied for its potential applications in cancer treatment. It has been found to possess potent anticancer properties, and it has shown promising results in preclinical studies for the treatment of various types of cancer, including melanoma, basal cell carcinoma, and squamous cell carcinoma. PEP005 works by activating protein kinase C (PKC) enzymes, which play a crucial role in cell signaling and regulation. By activating PKC enzymes, PEP005 induces apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-18-7-5-16(9-11-2-6-19-10-11)13(17)12-8-14-3-4-15-12/h2-4,6,8,10H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUSZEBXMWTJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2424315.png)



![2-[5-(4-Methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2424319.png)
![4-(4-Chlorophenyl)-5-[2-(4-methylphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2424322.png)
![2-fluoro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2424323.png)
![(3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2424324.png)
![4-(1,3-Dioxolan-2-yl)-1-[2-(methylsulfanyl)pyrido[4,3-d]pyrimidin-5-yl]piperidine](/img/structure/B2424325.png)
![3-Methyl-6-[5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424327.png)
![Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B2424328.png)

![10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424333.png)
